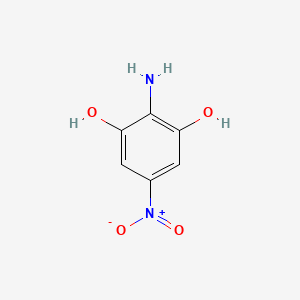
Rel-(1r,4r)-4-(((tert-butyldimethylsilyl)oxy)methyl)cyclohexane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rel-(1r,4r)-4-(((tert-butyldimethylsilyl)oxy)methyl)cyclohexane-1-carboxylic acid is a complex organic compound with a unique structure that includes a cyclohexane ring, a carboxylic acid group, and a tert-butyldimethylsilyl (TBDMS) protected hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1r,4r)-4-(((tert-butyldimethylsilyl)oxy)methyl)cyclohexane-1-carboxylic acid typically involves multiple steps. One common method starts with the cyclohexane ring, which is functionalized to introduce the carboxylic acid group. The hydroxyl group is then protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent moisture from interfering with the silylation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. The reaction conditions are optimized to ensure high purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Rel-(1r,4r)-4-(((tert-butyldimethylsilyl)oxy)methyl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid can be reduced to an alcohol or aldehyde.
Substitution: The TBDMS group can be replaced with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Fluoride ions (e.g., from tetrabutylammonium fluoride) can be used to remove the TBDMS group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Applications De Recherche Scientifique
Rel-(1r,4r)-4-(((tert-butyldimethylsilyl)oxy)methyl)cyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It can be used in the study of enzyme mechanisms and metabolic pathways.
Industry: It is used in the production of fine chemicals and as a building block in material science.
Mécanisme D'action
The mechanism by which Rel-(1r,4r)-4-(((tert-butyldimethylsilyl)oxy)methyl)cyclohexane-1-carboxylic acid exerts its effects depends on its specific application. In synthetic chemistry, the TBDMS group protects the hydroxyl group from unwanted reactions, allowing selective transformations at other sites. The carboxylic acid group can participate in various reactions, acting as a nucleophile or electrophile depending on the conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-((tert-Butyldimethylsilyl)oxy)methyl)aniline
- 4-(tert-Butyldimethylsilyl)-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyridine
Uniqueness
Rel-(1r,4r)-4-(((tert-butyldimethylsilyl)oxy)methyl)cyclohexane-1-carboxylic acid is unique due to its combination of a cyclohexane ring, a carboxylic acid group, and a TBDMS-protected hydroxyl group. This structure provides stability and reactivity, making it a valuable intermediate in various synthetic pathways .
Propriétés
Formule moléculaire |
C14H28O3Si |
|---|---|
Poids moléculaire |
272.45 g/mol |
Nom IUPAC |
4-[[tert-butyl(dimethyl)silyl]oxymethyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C14H28O3Si/c1-14(2,3)18(4,5)17-10-11-6-8-12(9-7-11)13(15)16/h11-12H,6-10H2,1-5H3,(H,15,16) |
Clé InChI |
SIBHZGMFNDGBJS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)OCC1CCC(CC1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![5-Fluoro-2-[(quinoline-8-sulfonyl)amino]benzoic acid](/img/structure/B8633875.png)
![(2R)-4,5-dihydroxy-2-[(4S)-2-phenyl-1,3-dioxolan-4-yl]furan-3-one](/img/structure/B8633882.png)
![1-methyl-3-[4-nitro-3-(propan-2-yloxy)phenyl]-1H-pyrazole](/img/structure/B8633890.png)



methyl}pyridine](/img/structure/B8633934.png)
![2-[2-(Cyanomethyl)-4,5-dimethylphenyl]acetonitrile](/img/structure/B8633943.png)
